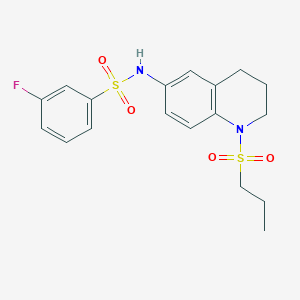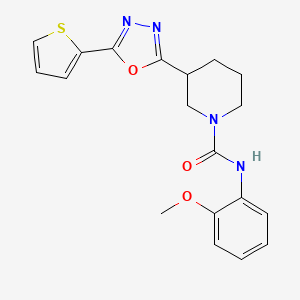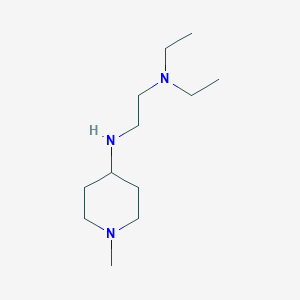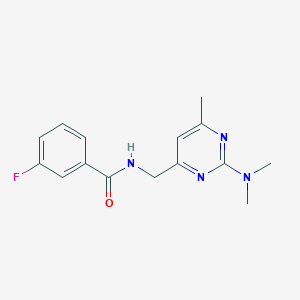
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound with diverse applications in various scientific fields, particularly in medicinal chemistry. This compound features a benzenesulfonamide moiety substituted with a fluoro group and a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, contributing to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2,3,4-tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction involving a suitable arylamine and aldehyde
In subsequent steps, a benzenesulfonamide derivative is prepared and fluorinated using electrophilic fluorination reagents, such as Selectfluor. Finally, the two subunits are coupled under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production methods leverage similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and cost-efficiency. Continuous flow reactors and other advanced techniques may be employed to streamline the synthesis and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce further functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to modify the sulfonyl or other reactive groups.
Substitution: : Nucleophilic and electrophilic substitutions can be performed, particularly on the aromatic rings, allowing for structural modifications.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Electrophiles like alkyl halides for alkylation reactions, using bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products from these reactions depend on the reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, whereas reduction can lead to desulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is utilized in various research areas:
Biology: : Its interactions with biological macromolecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : Due to its structural features, it is investigated for its potential as a therapeutic agent, particularly in cancer and inflammatory diseases.
Industry: : Its robust chemical properties are exploited in developing advanced materials and chemical sensors.
Wirkmechanismus
The exact mechanism of action depends on the specific application. in medicinal chemistry, 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The fluorine atom and sulfonamide groups play critical roles in binding interactions and stability within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonamides and fluorinated tetrahydroquinolines. Compared to these, 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of substituents, which may enhance its biological activity and selectivity.
List of Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Eigenschaften
IUPAC Name |
3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-12-16(8-9-18(14)21)20-27(24,25)17-7-3-6-15(19)13-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHBSMKIJFQVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)
![propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2479465.png)


![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)



![6-(3,3-Diphenylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2479479.png)

![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)
![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)

